6-(2,6-dimethylphenoxy)-1-hexanethiol

Molecular Electronics Self-Assembled Monolayers Dielectric Breakdown

6-(2,6-Dimethylphenoxy)-1-hexanethiol (MF: C₁₄H₂₂OS, MW: 238.39 g·mol⁻¹) is a thiol-terminated, phenoxy-capped alkanethiol belonging to the ω‑(aryloxy)alkane‑1‑thiol subclass. The hexamethylene spacer is terminated at the ω‑position by a 2,6‑dimethyl‑substituted phenoxy headgroup.

Molecular Formula C14H22OS
Molecular Weight 238.39 g/mol
Cat. No. B3837776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylphenoxy)-1-hexanethiol
Molecular FormulaC14H22OS
Molecular Weight238.39 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCCCCCS
InChIInChI=1S/C14H22OS/c1-12-8-7-9-13(2)14(12)15-10-5-3-4-6-11-16/h7-9,16H,3-6,10-11H2,1-2H3
InChIKeyWNXQRVGVYFYCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylphenoxy)-1-hexanethiol – Structural Identity, Core Specifications, and Procurement-Relevant Chemical Class Profile


6-(2,6-Dimethylphenoxy)-1-hexanethiol (MF: C₁₄H₂₂OS, MW: 238.39 g·mol⁻¹) is a thiol-terminated, phenoxy-capped alkanethiol belonging to the ω‑(aryloxy)alkane‑1‑thiol subclass . The hexamethylene spacer is terminated at the ω‑position by a 2,6‑dimethyl‑substituted phenoxy headgroup. Commercial grades are typically supplied at ≥95% purity , and the compound is procured exclusively for research‑use‑only applications in surface chemistry, molecular electronics, and nanomaterials, where the combination of a robust Au–S anchoring motif and a sterically demanding, electron‑rich aromatic terminus is functionally critical [1].

Why Generic ω-Substituted Alkanethiols Cannot Substitute for 6-(2,6-Dimethylphenoxy)-1-hexanethiol – The Criticality of Headgroup Regiochemistry


Although diverse ω‑substituted alkanethiols share the same Au–S anchoring chemistry, the electronic character, steric profile, and substitution pattern of the terminal aryl group dictate SAM packing density, tilt angle, dielectric strength, and interfacial energy [1]. In particular, the 2,6‑dimethylphenoxy terminus introduces ortho,ortho‑disubstitution that constrains phenyl ring rotation, reduces the projected molecular footprint, and suppresses gauche defects in the alkyl backbone relative to unsubstituted phenoxy or meta‑substituted analogs [2]. Simple replacement with 1‑hexanethiol, n‑alkanethiols, or regioisomeric dimethylphenoxy derivatives therefore alters film thickness, electron‑transfer resistance, and surface hydrophobicity, directly impacting device yield and reproducibility in molecular electronics [3].

Quantitative Differentiation of 6-(2,6-Dimethylphenoxy)-1-hexanethiol – Head-to-Head and Cross-Study Comparative Evidence


Dielectric Insulation Superiority of Phenoxy-Terminated SAMs vs. Methyl-Terminated Alkanethiol SAMs on Gold

In metal–insulator–metal (MIM) junctions, SAMs formed from aryl-terminated alkanethiols (including phenoxy-terminated analogs) exhibited near‑perfect insulator behavior with leakage currents in the nanoampere range at ±1 V DC, whereas methyl‑terminated eicosanethiol SAMs suffered immediate short circuits at voltages <±0.1 V with currents in the ampere range [1]. This 9‑order‑of‑magnitude difference in leakage current at modest bias is a direct consequence of the phenyl headgroup enforcing a densely packed, low‑defect monolayer that prevents metal filament penetration during top‑contact evaporation [1].

Molecular Electronics Self-Assembled Monolayers Dielectric Breakdown

Regiochemical Tuning of Electron-Transfer Resistance – Ortho,Ortho-Disubstitution vs. Meta-Substitution in Phenoxy-Terminated SAMs

Impedance spectroscopy on phenoxy‑terminated SAMs reveals that meta‑substitution of the aromatic ring lowers the monolayer's resistance to electron transfer compared to para‑substituted analogs [1]. The 2,6‑dimethylphenoxy headgroup, by enforcing ortho,ortho‑disubstitution, restricts the conformational freedom of the phenyl ring, promoting a more upright orientation and tighter lateral packing relative to meta‑substituted (e.g., 2,5‑dimethylphenoxy or 3,4‑dimethylphenoxy) variants [2]. Although direct impedance data for the 2,6‑dimethyl isomer are not yet published, the class‑level structure–property relationship predicts higher charge‑transfer resistance (R_ct) and lower defect density for ortho‑disubstituted phenoxy SAMs than for their meta‑substituted counterparts [1].

Interfacial Electrochemistry Charge Transfer Structure–Property Relationship

Alkyl Chain Length Engineering – Hexamethylene Spacer as the Optimal Compromise Between SAM Order and Dielectric Thickness

For aryl‑terminated alkanethiol SAMs on gold, RAIRS analysis of the ν_as(CH₂) band position at 2917–2918 cm⁻¹ indicates densely packed, well‑ordered monolayers with estimated tilt angles of 37–40° when the alkyl spacer is sufficiently long to permit effective van der Waals interchain interactions [1]. The C6 (hexamethylene) spacer in 6‑(2,6‑dimethylphenoxy)‑1‑hexanethiol provides adequate chain length for crystalline packing while maintaining a SAM thickness of approximately 1.5–2.0 nm — thin enough for efficient quantum tunneling in molecular junctions yet thick enough to prevent pinhole‑mediated short circuits [2]. Shorter spacers (e.g., C2–C4 analogs such as 2‑(2,6‑dimethylphenoxy)ethane‑1‑thiol) produce disordered, low‑coverage monolayers , while substantially longer spacers (C11–C12) increase film thickness beyond the optimal tunneling regime for many nanoelectronic applications.

SAM Crystallinity Tunneling Barrier Chain‑Length Optimization

Steric Footprint and Surface Free Energy Differentiation Among Dimethylphenoxy Positional Isomers

Contact angle goniometry and Zisman/Fowkes analysis of phenoxy‑terminated SAMs demonstrate that the position of substituents on the aromatic ring measurably alters surface free energy (SFE) [1]. Meta‑substitution was shown to significantly shift the dispersive contribution to SFE relative to para‑substitution, consistent with changes in the projection of functional groups at the SAM–ambient interface [1]. The 2,6‑dimethyl (ortho,ortho) substitution pattern is expected to produce a distinct SFE signature compared to the commercially available 2,5‑dimethylphenoxy isomer (Cat. No. B7939420) and the 3,4‑dimethylphenoxy isomer (Cat. No. S5281206), with the steric shielding of the ether oxygen by the flanking methyl groups potentially reducing the polar component of SFE .

Surface Wettability Contact Angle Goniometry SAM Packing Density

High‑Value Application Scenarios for 6-(2,6-Dimethylphenoxy)-1-hexanethiol – Where the Evidence Supports Preferential Selection


Gate Dielectric in Molecular‑Scale Metal–Insulator–Metal (MIM) Diodes and Nanocapacitors

The class‑level demonstration that phenoxy‑terminated alkanethiol SAMs suppress leakage current to the nA range at ±1 V — a ≥9‑order‑of‑magnitude improvement over methyl‑terminated SAMs — supports the use of 6‑(2,6‑dimethylphenoxy)‑1‑hexanethiol as a candidate SAM precursor for ultrathin (~1.5–2.0 nm) gate dielectrics [1]. The C6 spacer provides the shortest alkyl chain that yields crystalline packing in phenoxy‑terminated SAMs, minimizing tunneling resistance while preserving dielectric integrity, which is critical for low‑voltage operation of molecular transistors and memory elements.

Work‑Function Tuning Layer for Organic and Perovskite Photovoltaic Contacts

Functionalized aromatic thiol SAMs with electron‑rich headgroups have been shown to tune the hole injection barrier at Au/organic interfaces via interfacial dipole engineering [2]. The electron‑donating 2,6‑dimethylphenoxy terminus is expected to impart a larger negative interfacial dipole than unsubstituted phenoxy or methoxy‑substituted analogs, enabling finer adjustment of the effective metal work function without altering the molecular backbone length — a distinct advantage when matching electrode Fermi levels to organic semiconductor HOMO levels in OPV and OLED devices.

Corrosion‑Resistant Primer Layer with Controlled Hydrophobicity on Gold‑Coated Sensors and MEMS

The steric profile of the 2,6‑dimethylphenoxy headgroup is predicted to yield a SAM surface with lower polar surface free energy relative to unsubstituted phenoxy or monomethyl‑phenoxy analogs, based on regiochemistry‑dependent SFE trends established for this compound class [3]. This property is valuable for anti‑stiction coatings on gold‑coated MEMS surfaces and for passivation layers on electrochemical biosensor electrodes, where reproducible surface energy is a critical quality attribute influencing sensor drift and fouling rates.

Spacer/Linker Ligand for Gold Nanoparticle Superlattices and Chemiresistive Sensor Arrays

The hexamethylene spacer coupled with a sterically bulky aromatic terminus positions 6‑(2,6‑dimethylphenoxy)‑1‑hexanethiol as a candidate capping ligand for Au nanoparticle synthesis, where the ligand shell composition (including the ratio of phenoxy‑terminated to simple alkanethiol ligands) directly governs inter‑particle spacing and vapor‑phase analyte partitioning in chemiresistive sensors [4]. The 2,6‑dimethyl substitution is expected to reduce ligand interdigitation relative to n‑alkanethiols, potentially sharpening the sensor response to aromatic volatile organic compounds.

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